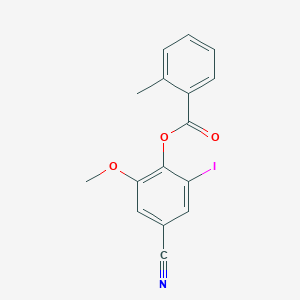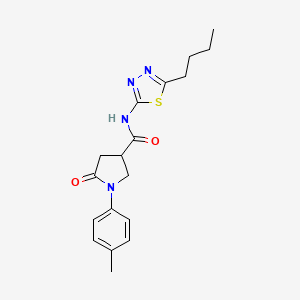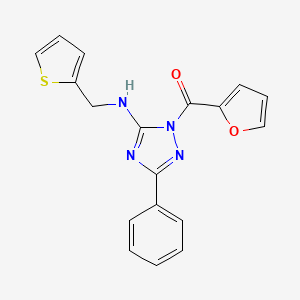![molecular formula C18H28N2O4S B4190815 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide](/img/structure/B4190815.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide
説明
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, also known as ESI-09, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. ESI-09 is a potent and selective inhibitor of the RAC1 GTPase, which plays a crucial role in a variety of cellular processes, including cell migration, proliferation, and survival.
作用機序
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide acts as a competitive inhibitor of the RAC1 GTPase, which is a small GTP-binding protein that plays a crucial role in the regulation of cellular processes such as cell migration, proliferation, and survival. RAC1 is activated by guanine nucleotide exchange factors (GEFs), which catalyze the exchange of GDP for GTP, leading to the activation of downstream effectors. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide binds to the GTP-binding pocket of RAC1 and prevents the binding of GTP, thereby inhibiting RAC1 activation and downstream signaling.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide inhibits cell proliferation, migration, and invasion, and induces apoptosis. In cardiovascular cells, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide inhibits smooth muscle cell proliferation and migration, and improves endothelial function. In neurological cells, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide improves synaptic plasticity and neuronal survival, and enhances cognitive function.
実験室実験の利点と制限
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its high potency and selectivity for RAC1, its ability to inhibit RAC1 in vitro and in vivo, and its availability as a small molecule inhibitor. However, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide also has some limitations, including its potential off-target effects and the need for optimization of dosing and delivery methods.
将来の方向性
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has several potential future directions for research and development, including its use as a therapeutic agent for cancer, cardiovascular diseases, and neurological disorders. Further studies are needed to optimize the dosing and delivery methods of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide, as well as to investigate its potential off-target effects. Additionally, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide may have potential applications in other disease models, such as inflammatory diseases and infectious diseases, which warrant further investigation.
科学的研究の応用
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer, RAC1 is overexpressed and plays a crucial role in tumor growth and metastasis. N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In cardiovascular diseases, RAC1 is involved in the regulation of vascular smooth muscle cell proliferation and migration, and N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to inhibit these processes in vitro and in vivo. In neurological disorders, RAC1 is implicated in the regulation of synaptic plasticity and neuronal survival, and N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)cyclohexanecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-2-24-14-6-13-19-25(22,23)17-11-9-16(10-12-17)20-18(21)15-7-4-3-5-8-15/h9-12,15,19H,2-8,13-14H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELKBVSXPYNGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}cyclohexanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-acetyl-1-hydroxy-4-methyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B4190739.png)

![1-(1-adamantyl)-2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4190748.png)

![N-1,3-benzodioxol-5-yl-1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4190757.png)

![methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4190773.png)
![5-methyl-3-[2-(4-methylphenoxy)ethyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4190785.png)
![4-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4190787.png)

![N-{3,5-dimethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-pyrazol-4-yl}-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190796.png)
![N-benzyl-4-[2-(4-benzyl-1-piperidinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B4190799.png)

![ethyl 6-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4190818.png)